2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide
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Description
2-Amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide is a chemical compound with the molecular formula C16H12FN3O2 . It has a molecular weight of 297.28 g/mol . This compound has been used in scientific research and has diverse applications in fields such as drug development, catalysis, and molecular biology.
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C16H12FN3O2/c17-10-6-4-9 (5-7-10)15 (21)14-13 (18)12 (16 (19)22)11-3-1-2-8-20 (11)14/h1-8H,18H2, (H2,19,22) . The Canonical SMILES string is C1=CC2=C (C (=C (N2C=C1)C (=O)C3=CC=C (C=C3)F)N)C (=O)N .Physical and Chemical Properties Analysis
This compound has a topological polar surface area of 90.6 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor countMechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences various biological activities . The specific changes resulting from these interactions would depend on the particular target and the nature of the binding.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.
Result of Action
Given the broad spectrum of biological activities influenced by indole derivatives, it’s likely that the effects of this compound would be diverse and potentially significant .
Properties
IUPAC Name |
2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c23-15-9-11-16(12-10-15)25-22(28)18-17-8-4-5-13-26(17)20(19(18)24)21(27)14-6-2-1-3-7-14/h1-13H,24H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYJOWHOTOHXPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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